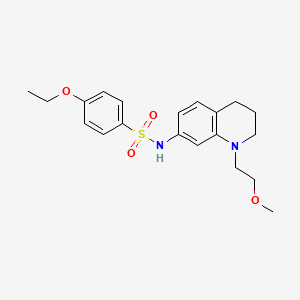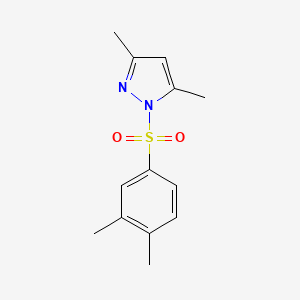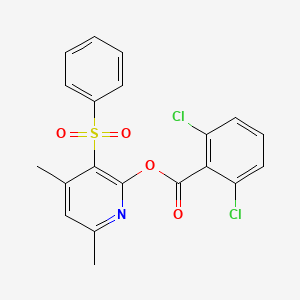
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate (DMPPD) is a small organic molecule that has been extensively studied in scientific research due to its unique properties. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMPPD.
Scientific Research Applications
Synthesis and Properties of Novel Compounds
Novel Synthesis Techniques : Research on compounds containing phenylsulfonyl and pyridinyl groups includes innovative synthesis methods. For example, a study described an improved synthesis approach for sulfone-containing compounds, which are crucial in various chemical reactions and applications (Liang Wen-jun, 2007).
Extended π-Conjugated Organic Materials : Another study focused on synthesizing extended π-conjugated chromophores involving pyridinium compounds, showcasing the potential for applications in optical and electronic materials (P. Antony et al., 2019).
Chemical Interactions and Molecular Structures
- Hydrogen Bonding and Molecular Conformations : Investigations into the molecular conformations and hydrogen bonding of certain pyrazolo[4,3-c]pyridines have provided detailed insights into how these structures interact at the molecular level, which is essential for designing compounds with specific properties (B. K. Sagar et al., 2017).
Antimicrobial Applications
- Antimicrobial Evaluation : Some studies have synthesized novel compounds incorporating phenylsulfonyl moieties to evaluate their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi et al., 2019).
Material Science Applications
- Polymer Synthesis : Research on fluorinated polyamides containing pyridine and sulfone moieties indicates applications in material science, particularly in developing polymers with specific thermal and mechanical properties (Xiao-Ling Liu et al., 2013).
Analytical Chemistry Applications
- Molecular Orbital Calculations : Studies involving molecular orbital calculations for reactions of compounds with phenylsulfonyl chloride contribute to a deeper understanding of chemical reactions at the electronic level, aiding in the development of new synthetic strategies (Mikyung Seo et al., 1999).
properties
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO4S/c1-12-11-13(2)23-19(18(12)28(25,26)14-7-4-3-5-8-14)27-20(24)17-15(21)9-6-10-16(17)22/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMIZQNWFFWTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

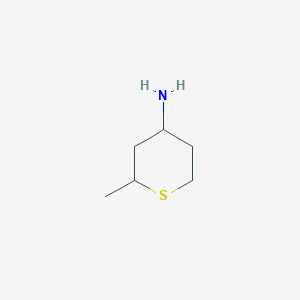
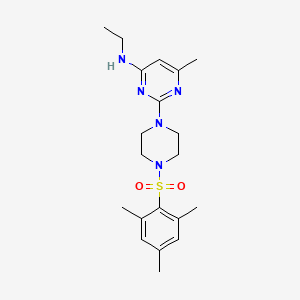
![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)
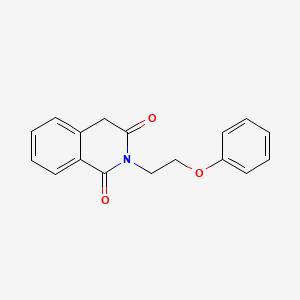
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
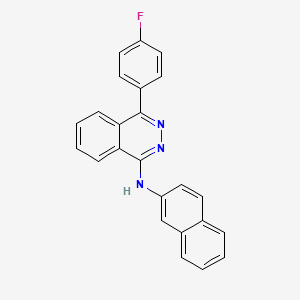
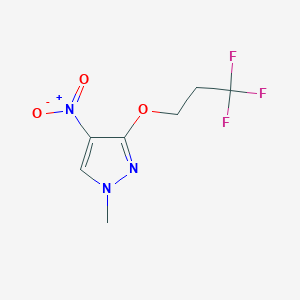
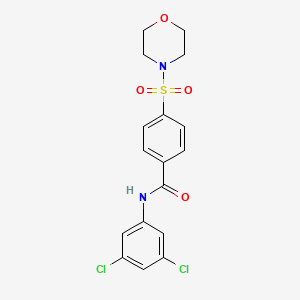
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)
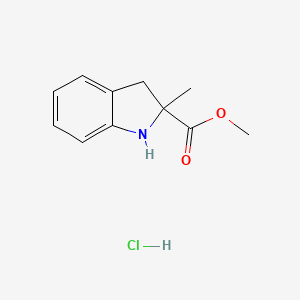
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)
